1,4-Dioxane dibromide

Organic synthesis Bromination Laboratory safety

Liquid Br₂ poses significant handling hazards; NBS decomposes at room temperature. 1,4-Dioxane dibromide (CAS 15481-39-7) is a stable, weighable orange solid (mp 60-68 °C) that eliminates these pain points. • Solvent-free regioselective aromatic bromination with high yield and excellent regiocontrol • Stereoselective anti-addition across alkenes without chlorinated solvents • Outperforms pyridinium perbromide in dioxolane-forming reactions • Ships as UN1325 flammable solid; store at 0 °C

Molecular Formula C4H6Br2O2
Molecular Weight 245.90 g/mol
Cat. No. B15343274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxane dibromide
Molecular FormulaC4H6Br2O2
Molecular Weight245.90 g/mol
Structural Identifiers
SMILESC1COC(C(O1)Br)Br
InChIInChI=1S/C4H6Br2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2
InChIKeyHZDLDQRLDYAQRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxane Dibromide: Properties and Procurement


1,4-Dioxane dibromide (DDB, CAS 15481-39-7) is a 1:1 molecular complex between bromine (Br₂) and 1,4-dioxane, with molecular formula C₄H₈Br₂O₂ and molecular weight 247.91 g/mol [1]. It exists as an orange-colored solid at ambient temperature with a reported melting point of 60–68 °C, depending on preparative method and purity [2]. DDB serves as a solid, electrophilic bromine source that circumvents the handling hazards associated with liquid elemental bromine (Br₂, bp 58.8 °C) [3]. Its primary utility lies in selective bromination reactions of aromatic compounds, alkenes, and carbonyl substrates, particularly under solvent-free or mild conditions [4].

1,4-Dioxane Dibromide vs. Generic Brominating Reagents


Generic substitution of brominating reagents without consideration of physical state, reactivity profile, and selectivity leads to significant differences in reaction outcomes and operational safety. Elemental Br₂, while effective, is a corrosive liquid (bp 58.8 °C) that volatilizes readily into toxic gas, posing substantial handling and storage risks [1]. N-Bromosuccinimide (NBS), another widely used solid alternative, gradually decomposes at room temperature and often requires excess equivalents due to side reactions, limiting its reliability in precise stoichiometric applications [2]. Tetrabutylammonium tribromide (TBATB) offers stability but suffers from poor solubility in protic solvents such as water, methanol, and ethanol, restricting reaction medium flexibility [3]. The following quantitative evidence demonstrates that 1,4-dioxane dibromide occupies a distinct operational niche—solid-phase handling with controlled, solvent-free reactivity—that cannot be achieved by simply interchanging in-class brominating agents.

1,4-Dioxane Dibromide: Comparative Evidence


Solid-State vs. Liquid Bromine Handling Safety

1,4-Dioxane dibromide (DDB) exists as an orange solid (mp 60–68 °C) at ambient temperature, whereas elemental bromine (Br₂) is a corrosive liquid with a boiling point of 58.8 °C that readily evaporates to form a toxic gas [1]. This physical state differential eliminates the volatile gas exposure hazard during weighing and reaction setup. DDB's solid form enables precise stoichiometric addition without the specialized liquid-handling equipment (e.g., syringes, sealed vessels) required for Br₂ [2].

Organic synthesis Bromination Laboratory safety

Storage Stability vs. N-Bromosuccinimide

1,4-Dioxane dibromide can be stored at 0 °C for extended periods, with preparative methods demonstrating successful isolation on a 2 mol scale without significant decomposition [1]. In contrast, N-Bromosuccinimide (NBS) gradually decomposes even at room temperature, necessitating fresh reagent preparation or excess equivalents to compensate for potency loss [2].

Reagent stability Storage requirements Organic synthesis

Bromoacetal Synthesis Yield Advantage

In the one-step synthesis of substituted 2-aryl-2-bromoalkyl-1,3-dioxolanes via reaction of substituted phenones with ethylene glycol and a brominating agent, dioxane dibromide (generated in situ) afforded the highest yields compared to alternative tribromide reagents [1]. Pyridinium perbromide and phenyltrimethylammonium tribromide were tested as comparators in the same reaction manifold.

α-Bromoacetal synthesis Dioxolane formation Synthetic yield

Solvent-Free Regioselective Aromatic Bromination

1,4-Dioxane dibromide (DD) enables highly regioselective ring bromination of aromatic compounds under solvent-free conditions with high yields and good purity [1]. The methodology tolerates various functional groups and provides excellent control over the degree of bromination [2]. This solvent-free approach eliminates the need for reaction media such as dichloromethane or acetonitrile, which are required for Br₂-based and many NBS-based brominations [3].

Solvent-free synthesis Aromatic bromination Green chemistry

Stereoselective Alkene Dibromination

1,4-Dioxane dibromide mediates highly stereoselective anti-addition of bromine across olefinic linkages under solvent-free conditions, yielding structurally diverse vicinal dibromides in high yield and good purity [1]. This stereochemical outcome is consistent with the classic anti-addition pathway observed with elemental Br₂, but DDB achieves this selectivity without the associated liquid-handling hazards and without requiring organic solvent media.

Vicinal dibromide Stereoselective synthesis Alkene bromination

Kinetic Reactivity of Cyclic Formals

Kinetic studies on the bromination of cyclic formals with dioxane dibromide established a reactivity order of 1,3-dioxepane > 1,3-dioxolane ≫ 1,3-dioxane [1]. This reactivity trend is explained by both steric factors and the relative ease of cleavage of the C4–O3 bond of the dioxacyclane ring [2]. The bimolecular nature of the reaction and associated rate constants and activation energies have been determined for nine dioxane substrates [3].

Reaction kinetics Cyclic acetals Bromination mechanism

1,4-Dioxane Dibromide: Research and Industrial Applications


Solvent-Free Aromatic Bromination for Pharma Intermediates

1,4-Dioxane dibromide is optimally deployed for regioselective bromination of substituted aromatic compounds under solvent-free conditions, achieving high yields and excellent regiocontrol without requiring organic solvents [1]. This application is particularly valuable in pharmaceutical intermediate synthesis where solvent elimination reduces process mass intensity, minimizes waste streams, and simplifies post-reaction workup. The protocol tolerates diverse functional groups and provides precise control over the degree of bromination, enabling clean product isolation with good purity [2].

Solid-Phase Benchtop Bromination

For academic research groups and small-scale laboratories lacking dedicated fume hood infrastructure for liquid Br₂ handling, 1,4-dioxane dibromide provides a solid, weighable brominating agent that eliminates volatile gas exposure during reagent preparation [1]. The orange solid (mp 60–68 °C) can be weighed on standard analytical balances and added directly to reaction vessels without specialized liquid-transfer equipment. Storage at 0 °C maintains reagent integrity, reducing procurement frequency and enabling on-demand access to electrophilic bromine equivalents without maintaining hazardous liquid Br₂ inventory [2].

Solvent-Free Vicinal Dibromide Synthesis

1,4-Dioxane dibromide mediates highly stereoselective anti-addition of bromine across olefinic bonds under solvent-free conditions, producing structurally diverse vicinal dibromides in high yield and good purity [1]. This application is relevant for natural product derivatization and chiral building block synthesis where stereochemical integrity must be preserved. The solvent-free protocol eliminates the need for chlorinated solvents (e.g., CCl₄, DCM) traditionally required for Br₂-mediated alkene dibromination, aligning with sustainable chemistry objectives and reducing procurement costs for reaction media [2].

α-Bromoacetal and Dioxolane Formation

In one-step syntheses of substituted 2-aryl-2-bromoalkyl-1,3-dioxolanes, dioxane dibromide (generated in situ) affords the highest yields among tested tribromide reagents including pyridinium perbromide and phenyltrimethylammonium tribromide [1]. This yield advantage justifies DDB selection for dioxolane-forming reactions employed in heterocyclic scaffold construction and protected carbonyl intermediate preparation. The in situ generation protocol further simplifies the synthetic workflow by eliminating pre-isolation of the brominating reagent.

Technical Documentation Hub

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